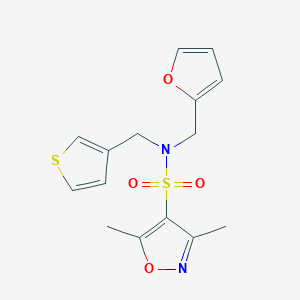

N-(furan-2-ylmethyl)-3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3,5-dimethyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-11-15(12(2)21-16-11)23(18,19)17(8-13-5-7-22-10-13)9-14-4-3-6-20-14/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYDAPMZZWJWMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of furan and thiophene rings, along with an isoxazole moiety. This unique combination contributes to its biological properties.

Research indicates that sulfonamide derivatives often exhibit a range of biological activities, primarily through the inhibition of specific enzymes or pathways. For instance, sulfonamides are known to inhibit carbonic anhydrases, which play critical roles in various physiological processes such as respiration and acid-base balance .

Biological Activity

- Anticancer Activity : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, certain sulfonamide derivatives have been reported to exhibit significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 0.20 to 2.58 µM .

- Inhibition of Cell Proliferation : The compound's structural components may facilitate interactions with DNA or RNA, potentially leading to the inhibition of cell proliferation. This is supported by findings where similar compounds demonstrated the ability to intercalate DNA, disrupting replication processes .

- Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which are involved in the synthesis of pro-inflammatory mediators .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound A | Anticancer | 0.49 - 48.0 | Various cancer cell lines |

| Compound B | Anti-inflammatory | 25 nM | COX enzymes |

| This compound | Cytotoxic | TBD | TBD |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various sulfonamide derivatives for their anticancer properties. One notable study synthesized a series of isoxazole-based compounds and assessed their cytotoxic activity against multiple human cancer cell lines. The results indicated that some derivatives exhibited selective cytotoxicity with minimal effects on normal fibroblast cells, suggesting a favorable therapeutic index for potential clinical applications .

Another investigation highlighted the role of thiophene-containing sulfonamides in modulating the activity of protein kinases involved in cancer progression. The findings demonstrated that these compounds could effectively disrupt signaling pathways critical for tumor growth and metastasis .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Sulfonamide Derivatives

Key Observations :

- Substitutions with furan and thiophene introduce π-π stacking capabilities distinct from halogenated phenyl () or trifluoromethyl groups (), influencing solubility and lipophilicity.

Spectral and Physicochemical Properties

Table 2: Spectral and Property Comparison

| Property | Target Compound | Hydrazinecarbothioamides [4–6] | Patent Compounds (EP 2697207) |

|---|---|---|---|

| IR Peaks | S=O stretch: ~1250 cm⁻¹ | C=S: ~1250 cm⁻¹, C=O: ~1670 cm⁻¹ | S=O: ~1250 cm⁻¹, C=O (oxazolidine): ~1750 cm⁻¹ |

| 1H-NMR Signals | Isoxazole-CH₃: ~2.5 ppm, Furan/Thiophene aromatic protons: ~6–7 ppm | NH: ~8–9 ppm, CF₃: N/A | CF₃: ~-60 ppm (¹⁹F-NMR), cyclohexenyl: ~1–2 ppm |

| LogP (Predicted) | Moderate (~2.5–3.5) | Higher (~3.5–4.5 due to halogens) | High (~4.0–5.0 due to CF₃) |

Key Insights :

- The absence of NH or C=S groups in the target compound simplifies its IR/NMR spectra compared to compounds .

- Lower logP than halogenated analogs () suggests improved aqueous solubility, while trifluoromethyl groups () enhance lipophilicity but reduce metabolic stability .

Functional and Application Potential

- Enzyme Inhibition : The sulfonamide group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide). The target’s furan/thiophene substituents may enhance selectivity compared to halogenated phenyl derivatives .

- Material Science : Thiophene and furan moieties could facilitate conductive polymer applications, contrasting with ’s rigid oxazolidine-based structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.